![molecular formula C27H26BrN5O6 B4291809 4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE](/img/structure/B4291809.png)
4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE
Overview
Description
4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The reaction is catalyzed by disulfonic acid imidazolium chloroaluminate, which acts as a dual and heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
- 4-[6-amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate
Uniqueness
The uniqueness of 4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the bromo and morpholine groups, in particular, provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl] morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN5O6/c1-3-37-20-13-16(12-19(28)24(20)38-27(34)33-8-10-36-11-9-33)21-18(14-29)25(30)39-26-22(21)23(31-32-26)15-4-6-17(35-2)7-5-15/h4-7,12-13,21H,3,8-11,30H2,1-2H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXTWJIAWTYNRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)OC)N)C#N)Br)OC(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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